molecular formula C6H14O6 B1195621 L-Mannitol CAS No. 643-01-6

L-Mannitol

Cat. No. B1195621
CAS RN: 643-01-6
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-BXKVDMCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The commercial production of D-Mannitol typically involves the hydrogenation of 1:1 D-glucose/D-fructose mixtures over nickel. However, this method has a relatively low yield of D-Mannitol (25-30%), prompting the exploration of alternative procedures. A promising procedure for the preparation of D-Mannitol from D-glucose or D-glucose/D-fructose syrups involves the simultaneous use of glucose isomerase and copper-on-silica (combi-process) (Makkee, Kieboom, & Bekkum, 1985).

Molecular Structure Analysis

The polymorphism of D-Mannitol has been reviewed, highlighting the stable form's consistent structure across most literature. However, differing information exists regarding two metastable forms. A common nomenclature for Mannitol was summarized based on crystal unit cell parameters with X-ray powder diffraction assistance. The crystal growth mechanism of Mannitol polymorphs follows a two-dimensional nucleation-mediated mechanism, especially for the δ form in aqueous cooling crystallization processes (Su et al., 2017).

Chemical Reactions and Properties

Mannitol's free radical scavenging properties are notable, providing it with both hydrating and antioxidant properties. This makes it an ideal excipient for use with hyaluronic acid (HA) fillers in the aesthetic industry. Mannitol's role extends beyond mere filler, as it reduces inflammation and swelling associated with injection procedures and prevents the degradation of injected HA by free radicals (André & Villain, 2017).

Physical Properties Analysis

D-Mannitol's polymorphs, including β, δ, and α forms, have unique physicochemical properties affecting their industrial applications. The crystal structure, morphology, molecular conformational energy, stability, solubility, and analytical techniques for D-Mannitol polymorphisms have been studied to understand and control the polymorphic nature of D-Mannitol in products. This understanding is crucial for designing D-Mannitol for various applications, especially in the pharmaceutical industry (Yang et al., 2022).

Scientific Research Applications

L-Mannitol is a naturally occurring six-carbon sugar alcohol . It has wide applications in the food and pharmaceutical industry because of its many properties, namely being a natural sweetener with a low metabolism and no glycemic index . The increasing demand for mannitol has spurred many studies of its production .

  • Food Industry : Mannitol is used in the food industry as a sweetener, cooling agent, humectant, and thickener in baking goods, hard candies, and spreads .

  • Pharmaceutical Industry : Mannitol is widely used in the pharmaceutical industry. For example, the preparation of dibromomannitol, by substitution reaction of mannitol as the raw material with bromine water, has demonstrated clinical benefits in treating chronic myelogenous leukemia .

  • Biotechnological Production : Compared with its chemical synthesis and extraction from plants, both of which are difficult to satisfy for industrial requirements, biotechnological production of mannitol has received considerably more attention and interest from scientists because of its known advantages over those two methods . Various biotechnological strategies for the production of mannitol via fermentation engineering, protein engineering, and metabolic engineering receive a detailed overview in terms of mannitol-producing strains, enzymes, and their key reaction parameters and conditions .

  • Medical Applications : Mannitol is used in medical applications, particularly in the treatment of certain medical conditions. It is used as an osmotic diuretic in the treatment of glaucoma and to reduce intracranial pressure .

  • Chemical Production : Mannitol can be used as a raw material in chemical reactions. For example, the preparation of dibromomannitol, by substitution reaction of mannitol with bromine water, has demonstrated clinical benefits in treating chronic myelogenous leukemia .

  • Enzyme Technology : Mannitol can be produced using enzyme technology. The enzyme responsible for conversion of fructose to mannitol is NADPH- or NADH-dependent mannitol dehydrogenase (MDH). Fructose can also be converted to mannitol by using MDH in the presence of the cofactor NADPH or NADH .

  • Detection and Analysis : The detection and analysis of mannitol have become critical for its large-scale production and sound application . Various determination methods for mannitol are described and compared in the literature .

  • Microbial Production : Further research is being conducted, studying ways to engineer even more efficient mannitol pathways in lactic acid bacteria, as well as the use of other microorganisms such as yeast and E. coli in mannitol production .

Safety And Hazards

Ingestion of mannitol may cause gastric irritation . Skin contact may cause discoloration of sensitive skin, and eye contact may cause redness and pain . Intravenous use has led to blood pressure elevation and bladder tubule changes .

Future Directions

The increasing demand for mannitol has spurred many studies of its production . In situ mannitol production represents a novel approach to decrease the sugar content in food and beverages . Genetic engineering offers an interesting option to obtain mannitol-producing strains .

properties

IUPAC Name

(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214523
Record name L-Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Mannitol

CAS RN

643-01-6
Record name L-Mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Mannitol
Reactant of Route 2
L-Mannitol
Reactant of Route 3
L-Mannitol
Reactant of Route 4
L-Mannitol
Reactant of Route 5
L-Mannitol
Reactant of Route 6
L-Mannitol

Citations

For This Compound
8,470
Citations
E Baer - Journal of the American Chemical Society, 1945 - ACS Publications
By inspection of II it can be seen that group R (from RMgX) is one element of a quasi six-mem-bered ring and because of this fact it is geo-metrically in a position such that it must …
Number of citations: 58 pubs.acs.org
T Kreimer, R Kiser II, A Reader, J Nusstein, M Drum… - Journal of …, 2012 - Elsevier
… epinephrine plus 0.5 mol/L mannitol for inferior alveolar nerve (… 3.18 mL) plus 1.82 mL of 0.5 mol/L mannitol. In study two, 51 … 1.1 mL of 0.5 mol/L mannitol. Endodontic access was begun …
Number of citations: 38 www.sciencedirect.com
SI Ahonkhai, OA Koleoso - Journal of the Science of Food and …, 1979 - Wiley Online Library
… He further reported that the compound had earlier been detected in cassava tubers as ‘manihotin’ by Peckholt.lo It is the belief of the authors of this paper that ‘mannit’ is L-mannitol. …
Number of citations: 5 onlinelibrary.wiley.com
SF Jenkinson, KV Booth, P Gullapalli… - … Section E: Structure …, 2008 - scripts.iucr.org
… The crystal structure of 6-deoxy-L-galactitol has recently been published (Jenkinson et al., 2008) and herein we report the crystal structure of a similar deoxy polyol, 1-deoxy-L-mannitol …
Number of citations: 4 scripts.iucr.org
SE Warren, RC Blantz - Archives of internal medicine, 1981 - jamanetwork.com
• Mannitol is an osmotic diuretic with properties that suit it to a variety of clinical situations. Despite the paucity of controlled studies that precisely define optimal use, a consensus based …
Number of citations: 98 jamanetwork.com
SH Song, C Vieille - Applied microbiology and biotechnology, 2009 - Springer
… magnoliae produced up to 208 g/l mannitol from fructose in a fed-batch fermentation (Song et al. 2002). Improvements of the fed-batch conversion process have since included co-…
Number of citations: 165 link.springer.com
N von Weymarn, M Hujanen, M Leisola - Process Biochemistry, 2002 - Elsevier
Eight heterofermentative lactic acid bacteria were compared as to their ability to convert d-fructose to d-mannitol. Four promising strains were identified and the effects of growth …
Number of citations: 157 www.sciencedirect.com
S Hashempoor, M Ghaheri, D Kahrizi… - Cellular and Molecular …, 2018 - cellmolbiol.org
… 20 mg/l mannitol (1.323 Total … /l mannitol treatment (0.940 Total Lab unit). There were no significant differences between 20 mg/l mannitol and other treatments except 40 mg/l mannitol …
Number of citations: 28 www.cellmolbiol.org
M Ghaheri, D Kahrizi, G Bahrami… - Molecular biology …, 2019 - Springer
… g/l mannitol. While for the kaurene synthase gene, the highest amount of gene expression was observed at 40 g/l mannitol. … in 50 and 30 g/l mannitol conditions respectively. There were …
Number of citations: 57 link.springer.com
A Hakansson, J van Ameijde, L Guglielmini… - TETRAHEDRON …, 2007 - ora.ox.ac.uk
The synthesis of l-DIM [1,4-dideoxy-1,4-imino-l-mannitol] and of 1,4-imino-d-glycero-l-talo-heptitol from d-glycero-d-gulo-heptono-1,4-lactone depends on the use of pentan-3-one to …
Number of citations: 31 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.